Amino-O-tolil-acetato de metilo clorhidrato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of amino acid methyl ester hydrochlorides, including structures similar to Amino-O-tolyl-acetic acid methyl ester hydrochloride, can be achieved through reactions involving amino acids with methanol in the presence of trimethylchlorosilane at room temperature. This method has been noted for its compatibility with both natural and synthetic amino acids, yielding good to excellent results (Jiabo Li & Y. Sha, 2008).

Molecular Structure Analysis

While specific details on the molecular structure analysis of Amino-O-tolyl-acetic acid methyl ester hydrochloride are scarce, the general approach to studying similar compounds involves spectroscopic methods such as NMR (nuclear magnetic resonance) and mass spectrometry. These techniques allow for the elucidation of molecular frameworks and the spatial arrangement of atoms within the molecule.

Chemical Reactions and Properties

Amino-O-tolyl-acetic acid methyl ester hydrochloride participates in a variety of chemical reactions, owing to the active ester and amino groups present in its structure. It can undergo condensation, hydrolysis, and coupling reactions, which are fundamental in synthesizing more complex molecules or modifying its structure for specific applications (A. Shalaby et al., 1997).

Aplicaciones Científicas De Investigación

Síntesis de ésteres metílicos de aminoácidos

Los ésteres metílicos de aminoácidos son intermedios importantes en la síntesis orgánica . El Amino-O-tolil-acetato de metilo clorhidrato se puede sintetizar mediante la esterificación de los aminoácidos correspondientes con metanol utilizando trimetilclorosilano . Este método ofrece conveniencia, condiciones suaves y rendimientos buenos a excelentes .

Síntesis de péptidos

Los ésteres metílicos de aminoácidos, incluyendo el this compound, se utilizan en la síntesis de péptidos . Se pueden usar para crear una variedad de péptidos, que son esenciales en la investigación biológica y el desarrollo de fármacos .

Química medicinal

En química medicinal, los ésteres metílicos de aminoácidos se utilizan como bloques de construcción para la síntesis de diversos compuestos farmacéuticos . Se pueden usar para crear medicamentos con una amplia gama de efectos terapéuticos .

Fuentes quirales

Los ésteres metílicos de aminoácidos se utilizan como fuentes quirales . Se pueden usar para crear compuestos quirales, que son importantes en muchas áreas de la química, incluyendo farmacéuticos, agroquímicos y ciencia de materiales .

Materiales poliméricos

Los ésteres metílicos de aminoácidos se utilizan en la creación de materiales poliméricos

Mecanismo De Acción

Target of Action

Amino acid methyl esters, in general, are important intermediates in organic synthesis and have been used in various areas such as peptide synthesis, medicinal chemistry, as chiral sources, and polymer materials .

Mode of Action

It’s known that amino acid methyl esters are prepared by the reaction of amino acids with methanol in the presence of trimethylchlorosilane . This process is compatible with natural amino acids, as well as other aromatic and aliphatic amino acids .

Biochemical Pathways

Amino acid methyl esters are known to play a role in peptide synthesis , which is a crucial biochemical pathway for protein production in cells.

Pharmacokinetics

The compound is soluble in dmso and methanol , which may influence its absorption and distribution in the body.

Action Environment

The action of Amino-O-tolyl-acetic acid methyl ester hydrochloride can be influenced by environmental factors. For instance, its solubility in DMSO and Methanol suggests that its action, efficacy, and stability may be affected by the solvent environment. Furthermore, its synthesis involves a reaction at room temperature , indicating that temperature could also be a significant environmental factor.

Propiedades

IUPAC Name |

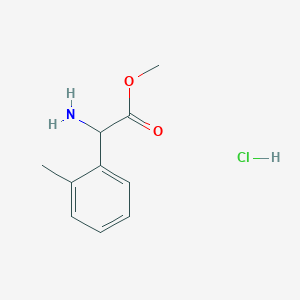

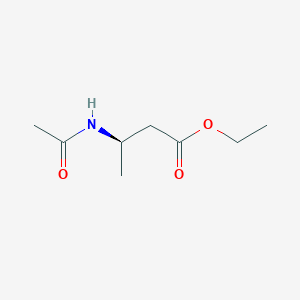

methyl 2-amino-2-(2-methylphenyl)acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-7-5-3-4-6-8(7)9(11)10(12)13-2;/h3-6,9H,11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDHYWCEIUBSOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)OC)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191401-35-1 |

Source

|

| Record name | Amino-o-tolyl-acetic acid methyl ester hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,2,3,5,6,7-Hexahydroimidazo[1,2-d][1,2,4]triazin-8-yl)ethanone](/img/structure/B66688.png)

![1H-Pyrrolo[3,2-c]pyridine-2,3-dione](/img/structure/B66715.png)

![3-Amino-3-[4-(methoxycarbonyl)phenyl]propanoic acid](/img/structure/B66716.png)